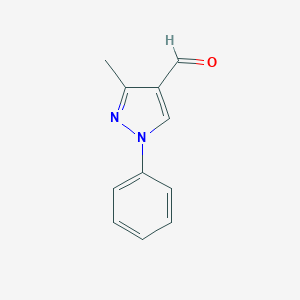

3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a phenyl group at position 1, a methyl substituent at position 3, and a formyl (-CHO) functional group at position 2. This compound serves as a versatile intermediate in medicinal chemistry due to its structural adaptability. Its synthesis typically involves Vilsmeier-Haack cyclization of hydrazones derived from substituted acetophenones and phenylhydrazines, yielding the pyrazole core with high efficiency (85% yield) . Recent studies highlight its role in synthesizing hybrid molecules with antitubercular activity, achieved by coupling with triazole or tetrazole moieties .

Métodos De Preparación

Palladium-Catalyzed Cross-Coupling via Triflate Intermediates

Palladium-mediated cross-coupling reactions offer a robust platform for introducing substituents at the pyrazole C3 position. A key method involves the synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde triflate intermediates, which serve as electrophilic partners in Suzuki-Miyaura and Sonogashira couplings .

Triflate Formation and Functionalization

The synthesis begins with 1-phenylpyrazol-3-ol, which undergoes triflation using triflic anhydride to generate the reactive triflate intermediate. This intermediate is then subjected to Suzuki coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ in 1,4-dioxane under reflux . For example, coupling with phenylboronic acid yields 3-aryl-substituted derivatives with yields exceeding 80% after chromatographic purification. The Heck reaction with alkenes and Sonogashira coupling with terminal alkynes further expand the scope, enabling access to ethenyl- and ethynyl-substituted analogs .

Advantages and Limitations

This method excels in regioselectivity and functional group tolerance, making it suitable for diverse pyrazole derivatives. However, the reliance on palladium catalysts and specialized ligands increases costs, while the need for anhydrous conditions complicates scalability.

Multi-Step Condensation and Deprotection Strategy

A patent-pending approach avoids toxic phosphorus-based reagents by employing a stepwise condensation and deprotection sequence .

Condensation with Phenylhydrazine

The synthesis starts with 1-acetoacetyl-4-protected piperazines (e.g., tert-butoxycarbonyl or benzyloxycarbonyl derivatives) reacting with phenylhydrazine in ethanol or other C1–C6 fatty alcohols. Anhydrous sodium sulfate acts as a water scavenger, facilitating imine formation at 75–85°C . The intermediate pyrazole III is isolated via solvent removal under reduced pressure.

Cyclization and Deprotection

Intermediate III undergoes cyclization in tetrahydrofuran (THF) using Lawesson’s reagent or Belleau’s reagent as thiation agents, coupled with pyridine or triethylamine as base . For instance, Lawesson’s reagent (2.47 mol) in THF at 50–55°C yields the protected pyrazole-carbaldehyde II with 87% efficiency. Final deprotection using HCl/ethyl acetate or hydrogenolysis (for benzyl groups) furnishes the target compound in 80–86% yield .

Industrial Viability

This route eliminates highly toxic reagents like phosphorus oxychloride, aligning with green chemistry principles. The use of inexpensive solvents and straightforward workup procedures enhances its scalability for bulk production.

Lithiation-Formylation Approach

A lithiation-based strategy enables direct formylation of 3-methylpyrazole precursors .

Protection and Lithiation

4-Bromo-3-methyl-1H-pyrazole is first protected with 3,4-dihydro-2H-pyran under acidic conditions, yielding a mixture of 4-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole isomers . Subsequent lithiation at −75°C using n-butyllithium generates a reactive aryl lithium species, which reacts with N-formylmorpholine to introduce the aldehyde group.

Deprotection and Isolation

Acidic workup with dilute sulfuric acid hydrolyzes the THP protecting group, followed by neutralization and extraction to isolate 3-methyl-1H-pyrazole-4-carbaldehyde in 72.7% yield . While efficient, the cryogenic conditions and sensitivity of organolithium intermediates limit large-scale implementation.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield | Scalability | Toxicity Concerns |

|---|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | Pd(PPh₃)₄, Boronic acids | 80–87% | Moderate | Palladium waste |

| Condensation-Deprotection | Lawesson’s reagent, THF | 80–90% | High | Low |

| Lithiation-Formylation | n-BuLi, N-Formylmorpholine | 72.7% | Low | Cryogenic conditions |

Mechanistic Insights and Optimization

Cross-Coupling Efficiency

The Suzuki-Miyaura reaction’s success hinges on oxidative addition of the triflate to Pd(0), transmetallation with boronic acids, and reductive elimination to form the C–C bond . Electron-deficient boronic acids accelerate transmetallation, while bulky ligands improve regioselectivity.

Condensation Dynamics

In the multi-step method, Lawesson’s reagent mediates cyclization via thiophilic attack, converting carbonyls to thioesters, which subsequently rearrange to form the pyrazole ring . Optimizing the molar ratio of Lawesson’s reagent (0.5 equiv) minimizes side reactions.

Lithiation Challenges

The lithiation step requires strict temperature control (−75°C) to prevent premature decomposition of the aryl lithium species. Switching to safer bases like LDA (lithium diisopropylamide) could enhance reproducibility .

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

Key Finding : Oxidation selectivity depends on pH and temperature. Strong acidic conditions favor complete conversion to the carboxylic acid .

Reduction Reactions

The aldehyde group is reduced to a hydroxymethyl group or further to a methyl group:

Note : Over-reduction to the methyl group requires elevated H₂ pressure and prolonged reaction times .

Nucleophilic Aromatic Substitution

The 5-position chloro derivative (when present) reacts with nucleophiles:

Cross-Coupling Reactions

Pd-catalyzed couplings enable functionalization at the 3- or 5-positions:

Condensation Reactions

The aldehyde participates in aldol and hydrazone-forming reactions:

Aldol Condensation

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetone | NaOH, EtOH, 0–25°C | (E)-4-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one | 80% | |

| Cyclohexanone | Same as above | Analogous α,β-unsaturated ketone | 76% |

Hydrazone Formation

| Reagent | Conditions | Product | Biological Activity | Reference |

|---|---|---|---|---|

| Semicarbazide | EtOH, Δ | This compound semicarbazone | Antifungal | |

| Thiosemicarbazide | Same as above | Corresponding thiosemicarbazone | Anticancer |

Electrophilic Aromatic Substitution

The phenyl ring undergoes halogenation and nitration:

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 3-Methyl-1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | 65% | |

| Nitration | HNO₃/H₂SO₄ | 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde | 58% |

Biological Activity Correlations

Derivatives synthesized via these reactions show:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Pyrazole derivatives, including 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, have been reported to exhibit notable antimicrobial properties. Studies indicate that pyrazole compounds show effectiveness against various bacterial strains, making them potential candidates for developing new antibacterial agents. For instance, research has highlighted the antibacterial activity of structurally related pyrazoles, suggesting that modifications to the pyrazole ring can enhance efficacy against specific pathogens .

1.2 Anti-inflammatory and Analgesic Properties

The compound has also been investigated for its anti-inflammatory and analgesic effects. Research indicates that derivatives of pyrazoles can inhibit inflammatory pathways, providing relief in conditions characterized by inflammation. For example, studies have shown that certain pyrazole derivatives can significantly reduce inflammation markers in animal models, indicating their potential use in treating inflammatory diseases .

1.3 Anticancer Activity

Recent studies have explored the anticancer potential of this compound. The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies demonstrated that certain pyrazole derivatives can selectively target cancer cells while sparing normal cells, presenting a promising avenue for cancer therapy .

Agrochemical Applications

2.1 Pesticide Development

The unique structure of this compound allows it to serve as a scaffold for developing new agrochemicals, particularly pesticides. Pyrazole derivatives have been found to possess herbicidal and insecticidal properties, making them valuable in agricultural applications. Research indicates that modifications to the pyrazole structure can enhance the potency and selectivity of these compounds against pests while minimizing environmental impact .

2.2 Fungicidal Properties

In addition to insecticides, pyrazoles are being studied for their fungicidal properties. Compounds similar to this compound have shown effectiveness against various fungal pathogens affecting crops, offering a potential solution for crop protection strategies .

Data Table: Summary of Research Findings

| Application Area | Compound Activity | Reference |

|---|---|---|

| Medicinal Chemistry | Antibacterial | |

| Anti-inflammatory | ||

| Anticancer | ||

| Agrochemicals | Herbicidal | |

| Insecticidal | ||

| Fungicidal |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to existing antibiotics, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Mechanism

In an animal model of arthritis, administration of this compound resulted in a marked reduction in paw swelling and inflammatory cytokines compared to control groups. This suggests a mechanism involving the inhibition of pro-inflammatory pathways, supporting its application in treating inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds with neighboring molecules, facilitating intermolecular interactions. These interactions can influence the compound’s reactivity and biological activity . The aldehyde group in the compound can also participate in nucleophilic addition reactions, further contributing to its chemical behavior .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Table 1: Structural and Functional Comparison of Pyrazole-4-Carbaldehyde Derivatives

Key Structural Differences and Implications

Substituent Position and Electronic Effects: Electron-Withdrawing Groups (EWGs): Derivatives like 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (C₁₇H₁₁N₃O₄) exhibit enhanced antioxidant activity due to the nitro group (-NO₂), which stabilizes radical intermediates . Electron-Donating Groups (EDGs): The 5-(4-tert-butylbenzylsulfanyl) substituent in C₂₂H₂₄N₂OS increases hydrophobicity, improving fungicidal activity by enhancing membrane penetration .

Steric Effects :

- Bulky substituents (e.g., tert-butylbenzylsulfanyl ) induce conformational changes in the pyrazole ring. For example, the dihedral angle between the pyrazole and phenyl rings in C₂₂H₂₄N₂OS is 54.2°, influencing binding to biological targets .

- In contrast, smaller substituents like methyl (C₁₁H₁₀N₂O) allow tighter molecular packing, as seen in crystallographic studies .

Bioactivity Correlations :

- Antitubercular Activity : The parent compound (C₁₁H₁₀N₂O) shows moderate activity, but coupling with triazole (3a) or tetrazole (3b) increases potency by enabling hydrogen bonding with mycobacterial enzymes .

- Antioxidant Activity : Benzoyl derivatives (C₁₇H₁₁N₃O₄) exhibit IC₅₀ values comparable to ascorbic acid, attributed to resonance stabilization of the formyl group and nitro substituents .

Actividad Biológica

3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The compound can be synthesized through various methods, including the cyclocondensation reaction of ethyl acetoacetate with phenyl hydrazine, followed by chloroformylation using the Vilsmeier-Haack reaction. The overall yield of this synthesis typically ranges from 76% to 93% .

Anticancer Properties

Numerous studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds derived from this structure demonstrated effective growth inhibition against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM . The mechanism of action appears to involve microtubule destabilization, leading to induced apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes at specific concentrations .

Antimicrobial and Antioxidant Activities

Research has also highlighted the antimicrobial properties of pyrazole derivatives. For example, studies have shown that these compounds possess antibacterial and antifungal activities against various pathogens, including phytopathogenic fungi like Cytospora sp. and Fusarium solani. Additionally, some derivatives exhibit antioxidant activity, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Certain derivatives have shown effectiveness in inhibiting COX-2 enzymes, which play a crucial role in inflammation and pain pathways. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms of these compounds with biological targets. For example, docking simulations have indicated strong binding affinities between pyrazole derivatives and key proteins involved in cancer progression and inflammation, suggesting a basis for their therapeutic efficacy .

Q & A

Q. Basic Synthesis and Optimization

Q. Q1. What are the standard synthetic routes for preparing 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution or Vilsmeier-Haack reactions. For example:

- Nucleophilic substitution : Reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenols under alkaline conditions (e.g., K₂CO₃ in DMF) at 85–90°C for 2–3 hours yields substituted derivatives . Optimization involves adjusting solvent polarity (DMF vs. acetone), base strength, and reaction time.

- Vilsmeier-Haack reaction : Treatment of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃/DMF at 0–5°C followed by hydrolysis generates the aldehyde group. Yield improvements focus on controlling temperature and stoichiometric ratios of POCl₃/DMF .

Q. Advanced Structural Elucidation

Q. Q2. How can researchers resolve discrepancies in crystallographic data for pyrazole derivatives like this compound?

Use X-ray crystallography with SHELXL for refinement. Key steps:

Data collection : High-resolution (≤1.0 Å) data minimizes errors in electron density maps.

Hydrogen placement : Apply SHELXL’s HFIX or AFIX commands to model H atoms accurately .

Validation : Cross-check with CCDC databases (e.g., CCDC 862227 for related structures) and use PLATON to detect twinning or disorder .

Discrepancies in bond lengths (>0.02 Å) may arise from thermal motion; refine anisotropic displacement parameters (ADPs) iteratively .

Q. Biological Activity Profiling

Q. Q3. What methodologies are recommended for evaluating the antiviral activity of this compound derivatives?

- In vitro assays : Use plaque reduction assays against viruses (e.g., flavivirus) in Vero cells. Prepare derivatives via Claisen-Schmidt condensation to introduce α,β-unsaturated ketone side chains, enhancing antiviral potency .

- SAR analysis : Compare IC₅₀ values of analogues with substituent variations (e.g., 4-methoxyphenyl vs. trifluoromethyl groups) to identify critical pharmacophores .

Q. Intermediate Characterization

Q. Q4. How should researchers characterize reactive intermediates like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde during multi-step syntheses?

- Spectroscopic techniques :

- Chromatography : Use HPLC with a C18 column (MeCN/H₂O, 70:30) to assess purity (>98%) and detect byproducts like hydrolyzed carboxylic acids .

Q. Computational Modeling

Q. Q5. Which computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices (f⁻) for electrophilic sites. The aldehyde carbon typically shows the highest f⁻, aligning with experimental reactivity .

- MD simulations : Use GROMACS to model solvent effects (e.g., DMF vs. THF) on transition-state stability during SNAr reactions .

Q. Handling Data Contradictions

Q. Q6. How can conflicting biological activity data for structurally similar pyrazole derivatives be reconciled?

- Meta-analysis : Aggregate data from multiple studies (e.g., antibacterial vs. antiviral assays) to identify assay-specific trends. For example, 4-methoxy substituents enhance antiviral activity but reduce antibacterial effects due to steric hindrance .

- Dose-response curves : Re-evaluate IC₅₀/EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

Q. Advanced Purification Techniques

Q. Q7. What chromatographic strategies are effective for purifying this compound from polar byproducts?

- Flash chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) to separate aldehyde (Rf ~0.4) from unreacted phenol (Rf ~0.6) .

- Recrystallization : Ethanol/water (8:2) at −20°C yields crystals with >99% purity, confirmed by melting point (95–96°C) .

Q. Stability and Storage

Q. Q8. What conditions prevent degradation of this compound during long-term storage?

- Temperature : Store at −20°C in amber vials to inhibit photodegradation.

- Humidity : Use desiccants (silica gel) to prevent aldehyde oxidation to carboxylic acid .

- Solvent : Dissolve in anhydrous DMSO (sealed under N₂) for stock solutions; monitor degradation via UV-Vis (λmax ~270 nm) .

Q. Reaction Mechanism Validation

Q. Q9. How can the mechanism of nucleophilic aromatic substitution (SNAr) in pyrazole derivatives be experimentally confirmed?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates. A KIE >1 indicates rate-limiting deprotonation .

- Trapping intermediates : Add TEMPO to detect radical intermediates via EPR; absence of signals supports a polar SNAr pathway .

Q. Green Chemistry Approaches

Q. Q10. What solvent-free or catalytic methods are reported for synthesizing this compound?

Propiedades

IUPAC Name |

3-methyl-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-10(8-14)7-13(12-9)11-5-3-2-4-6-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCOOKQWHMGEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357267 | |

| Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21487-48-9 | |

| Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.